molecular formula C17H15ClN2O3S B12691569 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate CAS No. 199172-94-6

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate

Cat. No.: B12691569
CAS No.: 199172-94-6
M. Wt: 362.8 g/mol
InChI Key: MUELGJWYYHAFTG-UHFFFAOYSA-N
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Description

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate is a complex organic compound that features a benzothiazole ring fused with a carbamate group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Carbamate derivatives

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The carbamate group may also interact with other molecular pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate stands out due to its unique combination of a benzothiazole ring and a carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in other similar compounds .

Properties

CAS No.

199172-94-6

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C17H15ClN2O3S/c18-12-5-3-6-13(11-12)19-17(22)23-10-4-9-20-16(21)14-7-1-2-8-15(14)24-20/h1-3,5-8,11H,4,9-10H2,(H,19,22)

InChI Key

MUELGJWYYHAFTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCOC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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